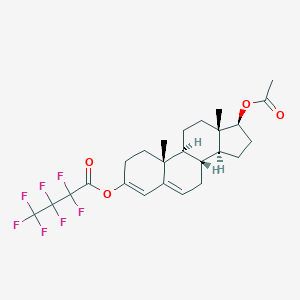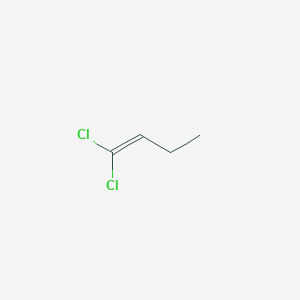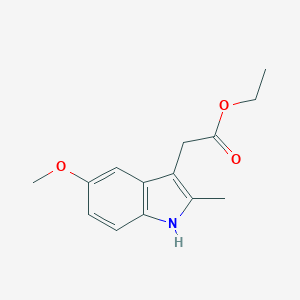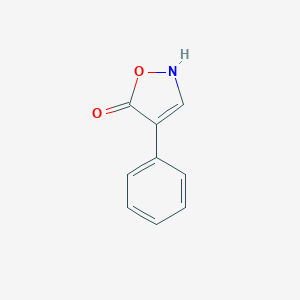
4-Phenylisoxazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylisoxazol-5-ol can be synthesized through various methods, including:
Cycloaddition Reactions: One common method involves the [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Microwave-Assisted Synthesis: Another method involves microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
4-Phenylisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylisoxazole oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-Phenylisoxazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, making it valuable in biochemical research.
Mechanism of Action
The mechanism of action of 4-Phenylisoxazol-5-ol involves its interaction with specific molecular targets. The phenyl group and the isoxazole ring can interact with various biological molecules through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Phenylisoxazol-5-amine: This compound has an amine group instead of a ketone, which can significantly alter its reactivity and biological activity.
5-Phenylisoxazole: Lacks the ketone group, making it less reactive in certain chemical reactions.
3-Phenylisoxazol-5-ol: Contains a hydroxyl group, which can enhance its solubility and reactivity in different contexts.
Uniqueness
4-Phenylisoxazol-5-ol is unique due to its specific combination of a phenyl group and an isoxazole ring with a ketone functionality. This combination provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
17147-69-2 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
4-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8(6-10-12-9)7-4-2-1-3-5-7/h1-6,10H |
InChI Key |
KYGNTQNHPFNJRL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNOC2=O |
Synonyms |
5(2H)-Isoxazolone,4-phenyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


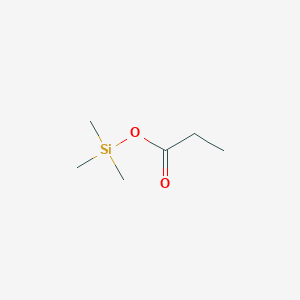
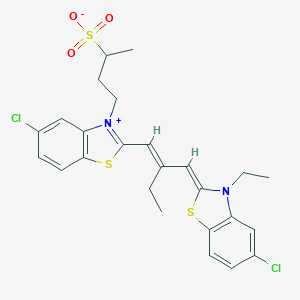
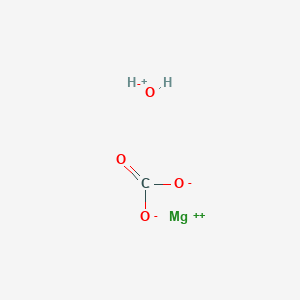
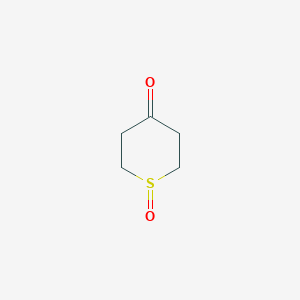
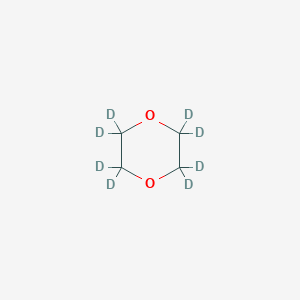
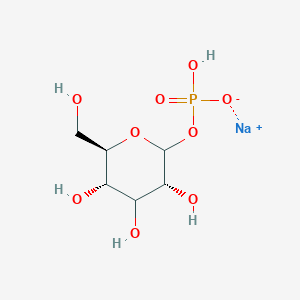
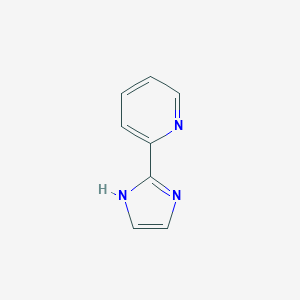

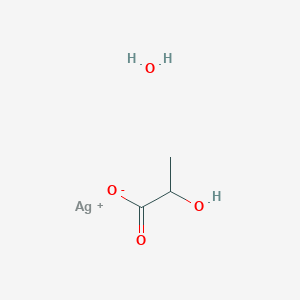
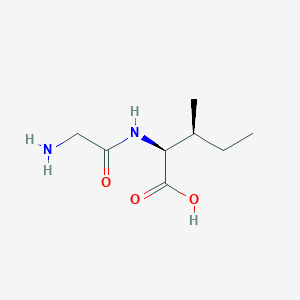
![5a,5b,8,8,11a,13b-Hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B96041.png)
